3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid

Descripción general

Descripción

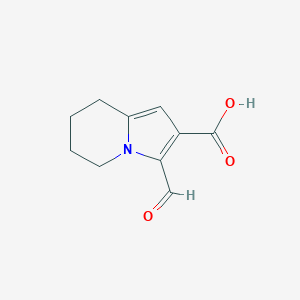

3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is characterized by the presence of a formyl group at the 3-position and a carboxylic acid group at the 2-position of the tetrahydroindolizine ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions . One common method involves the reaction of dihydrofuran with suitable precursors to form the tetrahydroindolizine ring system . The formyl and carboxylic acid groups are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Reductive Amination of the Formyl Group

The formyl group at position 3 undergoes reductive amination with primary or secondary amines to yield substituted amines. For example:

-

Reaction with benzylamine and sodium triacetoxyborohydride produces a secondary amine derivative .

-

Primary amines generated via oxime reduction (e.g., using Zn powder) can further react with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides .

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Na(AcO)3BH | Dichloroethane | 25°C | 75–90 |

| Zn powder | Pyridine/EtOH | Reflux | 60–80 |

Decarboxylative Halogenation

The carboxylic acid group at position 2 participates in radical-mediated decarboxylative halogenation:

-

Reaction with iodine(III) reagents (e.g., iodobenzene diacetate) or Barton esters in CCl₄ yields alkyl iodides or bromides via acyloxy radical intermediates .

-

Mechanism :

Notable Outcomes :

-

Halodecarboxylation proceeds efficiently in acetonitrile or dichloromethane.

-

Quantum yields (Φ = 6–55) confirm a chain-reaction pathway .

Cyclization to Hydantoin Derivatives

The compound serves as a precursor in hydantoin synthesis via a stereoselective cascade reaction:

-

Hydrazone Activation : Condensation with hydroxylamine forms an aldoxime intermediate .

-

Cyclization : Treatment with iso(thio)cyanates in the presence of Et₃N induces urea formation and subsequent hydantoin ring closure .

Example :

Catalyst :

-

(S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether enables enantioselective cyclization (≥99% ee) .

Hydrogenation of the Tetrahydroindolizine Core

The tetrahydroindolizine scaffold undergoes further hydrogenation under heterogeneous catalytic conditions:

-

Palladium/C catalyzed hydrogenation selectively reduces the double bond in the six-membered ring, yielding octahydroindolizines .

-

Stereochemical Control : Trans-diastereoselectivity dominates due to kinetic preference for the less sterically hindered transition state .

Kinetic vs. Thermodynamic Products :

| Product | ΔG‡ (kcal·mol⁻¹) | Diastereomeric Ratio |

|---|---|---|

| 6a | 17.19 | <1% |

| 6b | 15.50 | >99% |

Functional Group Transformations

Aplicaciones Científicas De Investigación

Structural Properties

The molecular formula of 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid is . Its structure includes an indolizine ring system with a formyl group and a carboxylic acid functional group. The compound's structural characteristics contribute to its reactivity and interactions with biological targets.

Biological Activities

Research indicates that compounds related to indolizines exhibit various biological activities, including:

- Antioxidant Activity : Indolizine derivatives have been studied for their antioxidant properties, which can help in combating oxidative stress in cells.

- Antimicrobial Properties : Some indolizine compounds demonstrate antimicrobial effects against various pathogens, making them candidates for developing new antibiotics.

- Anticancer Potential : Certain studies suggest that indolizines may inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Medicinal Chemistry Applications

- Drug Development : The unique structural features of this compound make it a valuable scaffold for designing novel therapeutic agents. Its ability to interact with biological macromolecules can be exploited to develop drugs targeting specific diseases.

- Synthetic Intermediates : This compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications to create derivatives with enhanced biological activities.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of several indolizine derivatives. The results showed that compounds similar to this compound exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems.

Case Study 2: Antimicrobial Effects

In another investigation, researchers tested various indolizine derivatives against bacterial strains. The findings indicated that some derivatives demonstrated potent antimicrobial activity, supporting the hypothesis that this compound could be developed into an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Indole-3-carboxaldehyde: Another indole derivative with a formyl group at the 3-position.

Indole-3-carboxylic acid: An indole derivative with a carboxylic acid group at the 3-position.

Uniqueness

3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on the tetrahydroindolizine ring system. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

Actividad Biológica

3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid is a heterocyclic compound with a unique structure that includes both formyl and carboxylic acid functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHN O

- Molecular Weight : Approximately 193.20 g/mol

- SMILES Notation : C1CCN2C(=CC(=C2C=O)C(=O)O)C1

Biological Activities

Preliminary studies suggest that this compound may exhibit several biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.

- Antitumor Properties : Initial investigations suggest that it may inhibit the growth of certain cancer cell lines.

- Enzyme Inhibition : The compound might interact with specific enzymes, potentially leading to therapeutic applications in enzyme-related disorders.

The biological activity of this compound can be attributed to its functional groups which may facilitate interactions with biological macromolecules:

- Reactivity : The aldehyde and carboxylic acid groups can participate in various chemical reactions that may modulate biological pathways.

- Binding Affinity : Studies are ongoing to determine how this compound binds to target proteins or enzymes, which is crucial for understanding its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid | Similar indolizine core but different formyl positioning | May exhibit different biological activity due to structural variation |

| 5,6,7,8-Tetrahydroindolizine | Lacks the formyl and carboxylic functionalities | Primarily studied for basic structural properties |

| Indole Derivatives | Contains an indole ring but lacks the tetrahydro structure | Widely studied for diverse biological activities |

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds .

Case Studies and Research Findings

Research on the biological activity of this compound is still emerging. Some notable studies include:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

- Antitumor Activity : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia), suggesting potential as an anticancer agent .

- Enzyme Interaction Studies : Preliminary data from enzyme assays suggest that this compound may inhibit specific protein tyrosine phosphatases (PTPs), which are implicated in various diseases including cancer .

Propiedades

IUPAC Name |

3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-6-9-8(10(13)14)5-7-3-1-2-4-11(7)9/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRGNINTVZGXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CC(=C2C=O)C(=O)O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219380-04-6 | |

| Record name | 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.